Potassium tetracosanoate

描述

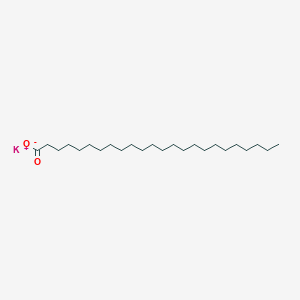

Structure

2D Structure

属性

CAS 编号 |

18206-16-1 |

|---|---|

分子式 |

C24H47KO2 |

分子量 |

406.7 g/mol |

IUPAC 名称 |

potassium;tetracosanoate |

InChI |

InChI=1S/C24H48O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2-23H2,1H3,(H,25,26);/q;+1/p-1 |

InChI 键 |

HPUJPNOFAQQDQF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

规范 SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+] |

同义词 |

lignoceric acid lignoceric acid, potassium salt lignoceric acid, silver (1+) salt lignoceric acid, sodium salt N-tetracosanoic acid potassium tetracosanoate tetracosanoic acid tetracosanoic acid, potassium salt (1:1) |

产品来源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Regioselective Synthesis of Potassium Tetracosanoate (B1234217)

The regioselective synthesis of Potassium tetracosanoate focuses on ensuring the potassium salt is formed specifically at the carboxyl group of tetracosanoic acid, avoiding unwanted side reactions and ensuring a product of high purity.

A highly effective and widely employed method for producing pure this compound is a two-step process involving esterification followed by saponification. vedantu.com This route allows for the purification of an intermediate ester, which subsequently leads to a final salt product with very low levels of impurities.

The first step is the esterification of tetracosanoic acid. This reaction typically involves reacting the fatty acid with a simple alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst like concentrated sulfuric acid (H₂SO₄) or with reagents like boron trifluoride (BF₃) in methanol. restek.comscribd.com The product of this reaction is a fatty acid methyl ester (FAME), specifically methyl tetracosanoate. This ester is generally less polar and more volatile than the parent carboxylic acid, making it easier to purify using techniques like distillation or chromatography.

One straightforward alternative is the direct reaction of tetracosanoic acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). abu.edu.ng This acid-base neutralization reaction is direct and avoids the intermediate ester step. The reaction can be performed by mixing the fatty acid with the base in a suitable solvent system.

More advanced methods utilize catalysts to drive the reaction to completion with high yields under mild conditions. A notable example is the one-pot synthesis of metal fatty acid salts using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. acs.orgnih.gov This method involves reacting the fatty acid directly with a potassium salt in a green solvent medium, with DBU acting as an inexpensive and environmentally friendly catalyst. nih.gov Such methods can achieve near-quantitative yields (up to 91%) and are highly scalable, representing a significant improvement in efficiency and specificity. acs.orgnih.gov

| Synthetic Route | Key Reagents | Primary Advantage | Considerations | Typical Yield |

|---|---|---|---|---|

| Esterification-Saponification | Tetracosanoic acid, Methanol, H₂SO₄/BF₃, KOH | High Purity | Multi-step process, requires purification of intermediate ester. vedantu.comscribd.com | Good to High |

| Direct Reaction (Neutralization) | Tetracosanoic acid, KOH/K₂CO₃ | Simplicity (One-step) | Purity of starting fatty acid is critical for final product purity. abu.edu.ng | High |

| DBU-Catalyzed Synthesis | Tetracosanoic acid, Potassium salt, DBU catalyst | High Yield, Green Chemistry Principles | Requires catalyst; optimized for a range of metal salts. acs.orgnih.gov | Up to 91% nih.gov |

Derivatization Techniques for Functionalization and Structural Modification

Derivatization of tetracosanoic acid is crucial for creating molecular tools to investigate its biological roles and mechanisms. These modifications involve the introduction of new functional groups or the synthesis of related structures.

To study the transport, localization, and interaction of tetracosanoic acid in biological systems, specific functional groups can be introduced into its structure. A common strategy is to attach a reporter group, such as a fluorophore. For instance, very long-chain fatty acids, including tetracosanoic acid, can be derivatized with fluorescent tags like 4-bromomethyl-7-methoxycoumarin. tandfonline.com This allows for highly sensitive detection and quantification using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. tandfonline.comcas.cn Such fluorescently-labeled fatty acids serve as powerful probes to trace the metabolic fate of the parent molecule. Other functional groups like hydroxyl or epoxy groups can also be introduced to study metabolic pathways or protein interactions. byjus.com

| Derivative Type | Reagent/Method | Purpose/Application | Reference |

|---|---|---|---|

| Fluorescent Ester | 4-bromomethyl-7-methoxycoumarin (BrMmC) with K₂CO₃ and 18-crown-6 (B118740) catalyst | Trace analysis in plasma; mechanistic probe for transport and metabolism studies. | tandfonline.com |

| Fluorescent Ester | 2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulphonate (BCETS) | Sensitive determination in oils and biological samples via HPLC. | cas.cn |

| Methyl Ester (FAME) | Trimethyl sulfonium (B1226848) hydroxide (TMSH) or BF₃-Methanol | Preparation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). | restek.commdpi.com |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. For tetracosanoic acid, this involves synthesizing a series of related molecules (analogues and homologues) to determine which structural features are essential for its biological activity. nih.gov

Homologues: These are molecules that differ from tetracosanoic acid only by the length of the alkyl chain. Synthesizing and testing fatty acids with fewer (e.g., docosanoic acid, C22) or more (e.g., hexacosanoic acid, C26) carbons can reveal how chain length impacts the molecule's physical properties and biological function. tandfonline.commdpi.com

Analogues: These involve more significant structural modifications. This could include introducing double bonds (unsaturation), branching in the alkyl chain, or adding different functional groups at various positions. youtube.com For example, synthesizing an analogue with a terminal hydroxyl group could probe the importance of the non-polar end of the chain for specific interactions. uantwerpen.be

By systematically altering the structure and measuring the corresponding change in biological effect, researchers can build a detailed SAR model. nih.govresearchgate.net This knowledge is critical for designing new molecules with enhanced potency or selectivity for a specific biological target. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Several strategies align with these principles:

Use of Eco-Friendly Catalysts: Traditional syntheses often rely on strong, corrosive acids or bases. Modern approaches employ more benign catalysts. For example, the DBU-catalyzed synthesis of fatty acid salts is considered a green method due to the use of an inexpensive and less hazardous organic catalyst. acs.orgnih.gov Heterogeneous catalysts derived from biomass, such as calcined ash from agricultural residues rich in potassium compounds, also represent a sustainable alternative to homogeneous catalysts like KOH. d-nb.info

Green Solvents: Replacing volatile organic solvents (VOCs) with greener alternatives is a core principle. The DBU-catalyzed method can be performed in a green solvent medium, such as a mixture of hexane, ethanol, and water, reducing reliance on more hazardous solvents. nih.gov

Energy Efficiency: Some synthetic methods can be accelerated using energy-efficient technologies. For example, the use of ultrasonic waves has been shown to significantly reduce reaction times in transesterification reactions for producing fatty acid esters, which can be a precursor step to forming the potassium salt. researchgate.net

Atom Economy: One-pot syntheses, such as the direct catalytic conversion of tetracosanoic acid to its potassium salt, improve atom economy by reducing the number of steps and minimizing the need for purification of intermediates, which can generate waste. nih.gov

Supramolecular Chemistry and Self Assembly Research

Micellar Formation and Aggregation Phenomena Investigations

The formation of micelles by surfactants such as potassium tetracosanoate (B1234217) in a solvent is a spontaneous process that occurs above a certain concentration known as the critical micelle concentration (CMC). This phenomenon is driven by the hydrophobic effect, where the hydrophobic alkyl chains aggregate to minimize their contact with water, while the hydrophilic carboxylate head groups remain exposed to the aqueous environment.

Due to the very long alkyl chain of potassium tetracosanoate, its CMC is expected to be extremely low, making its determination challenging. However, several established techniques can be employed, analogous to those used for other long-chain carboxylates like potassium stearate. jetir.orgijirct.orgjetir.org

Conductivity Measurement: This is a common method for ionic surfactants. A plot of specific conductance versus concentration typically shows a break point, which corresponds to the CMC. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down because the newly formed micelles have a lower mobility than the individual ions and they bind some of the counterions. jetir.org

Surface Tension Measurement: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached. Beyond this point, the surface is saturated with surfactant molecules, and the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution.

Fluorescence Probe Spectroscopy: This technique utilizes fluorescent molecules (probes) whose spectral properties are sensitive to the polarity of their microenvironment. A significant change in the fluorescence intensity or a shift in the emission maximum upon the formation of micelles indicates the CMC.

Table 1: Comparison of Methodologies for CMC Determination

| Methodology | Principle | Advantages | Disadvantages |

| Conductivity | Change in the mobility of charge carriers upon micelle formation. | Simple, precise for ionic surfactants. | Less sensitive for non-ionic surfactants or at very low CMCs. |

| Surface Tension | Discontinuity in the surface tension vs. concentration plot. | Highly sensitive, applicable to both ionic and non-ionic surfactants. | Can be affected by impurities, time-consuming. |

| Fluorescence | Change in the fluorescence of a probe molecule upon partitioning into the micellar core. | Very sensitive, provides information about the micellar microenvironment. | Requires addition of a foreign probe molecule which might perturb the system. |

Given the anticipated low CMC of this compound, a combination of these methods would provide the most accurate and reliable determination.

The micelles formed by this compound are expected to be spherical at concentrations just above the CMC. However, at higher concentrations or under different conditions (e.g., temperature, ionic strength), they might transition to other morphologies such as rod-like or worm-like micelles, or even more complex liquid crystalline phases. researchgate.netresearchgate.net Advanced techniques are necessary to characterize these structures.

Light Scattering Techniques: Dynamic Light Scattering (DLS) is used to determine the hydrodynamic radius and size distribution of the micelles. Static Light Scattering (SLS) can provide information about the micellar aggregation number (the number of surfactant molecules per micelle) and the second virial coefficient, which describes the interactions between micelles.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS): These techniques provide detailed information about the size, shape, and internal structure of the micelles.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): This powerful imaging technique allows for the direct visualization of the micelles in their native, hydrated state, providing unambiguous information about their morphology.

Table 2: Micellar Characterization Techniques and Expected Findings for this compound

| Technique | Parameter Measured | Expected Findings for this compound Micelles |

| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), Polydispersity Index (PDI) | Rh is expected to be in the nanometer range, reflecting the length of the C24 alkyl chain. PDI would indicate the homogeneity of the micelle population. |

| Static Light Scattering (SLS) | Molar Mass, Aggregation Number (Nagg), Second Virial Coefficient (A2) | A large Nagg is anticipated due to the long hydrophobic chain. A2 would provide insight into inter-micellar interactions. |

| SAXS/SANS | Size, Shape, Core-Shell Structure | Data would confirm the morphology (e.g., spherical, cylindrical) and provide dimensions of the hydrophobic core and hydrophilic shell. |

| Cryo-TEM | Direct Visualization of Micelle Morphology | Would provide direct visual evidence of the shape and size of the micelles and any morphological transitions. |

Vesicle and Liposome Research with this compound

Long-chain fatty acid salts like this compound can form bilayer structures that close upon themselves to form vesicles or liposomes. These structures consist of an aqueous core enclosed by a lipid bilayer, making them simple models for biological membranes.

The formation of vesicles from single-chain amphiphiles like this compound is often dependent on specific conditions such as pH, temperature, and the presence of co-surfactants. Common preparation methods include:

Injection Method: A solution of this compound in a suitable solvent is injected into an aqueous buffer, leading to the spontaneous formation of vesicles.

Sonication: Applying ultrasound energy to a dispersion of this compound in water can induce the formation of small unilamellar vesicles.

Extrusion: Passing a suspension of multilamellar vesicles through a membrane with a defined pore size can produce unilamellar vesicles with a more uniform size distribution.

The morphology of the resulting vesicles can be characterized using techniques similar to those for micelles, primarily Cryo-TEM for direct visualization and DLS for size determination.

Vesicles formed from this compound can serve as simple models to mimic biological membranes. acs.orgnih.gov Their well-defined bilayer structure allows for the study of various membrane-related phenomena, such as:

Permeability: The transport of small molecules and ions across the bilayer can be investigated.

Fusion and Fission: The processes of vesicle merging and division, which are fundamental in many biological events, can be studied.

Interaction with Biomolecules: The binding and insertion of peptides, proteins, and drugs into a simplified lipid bilayer can be explored.

Monolayer and Multilayer Assembly Studies

The amphiphilic nature of this compound also allows it to form highly ordered two-dimensional structures at interfaces, such as the air-water interface.

Monolayers: When spread on a water surface in a Langmuir-Blodgett trough, this compound molecules can form a monolayer with their hydrophilic heads in the water and their hydrophobic tails oriented towards the air. The properties of this monolayer, such as surface pressure-area isotherms, can be studied to understand the packing and phase behavior of the molecules in two dimensions.

Multilayers: By successively transferring monolayers onto a solid substrate using the Langmuir-Blodgett technique, well-ordered multilayer films can be constructed. These films have potential applications in areas such as surface modification and sensor development. Self-assembly from solution is another method to create such ordered layers. arabjchem.org

The structure and properties of these monolayer and multilayer assemblies are typically investigated using techniques like atomic force microscopy (AFM), X-ray reflectivity, and contact angle measurements.

Langmuir-Blodgett Film Deposition and Surface Analysis

The Langmuir-Blodgett (LB) technique provides a sophisticated method for creating highly organized molecular assemblies one monolayer at a time. This technique is particularly well-suited for amphiphilic molecules like this compound, which possess a hydrophilic carboxylate head group and a long hydrophobic alkyl chain. When a solution of this compound is spread on an aqueous subphase, the molecules orient themselves at the air-water interface, with the polar head groups immersed in the water and the nonpolar tails directed towards the air.

By compressing this floating monolayer with a movable barrier, the molecules can be packed into a condensed and ordered state. The resulting film can then be transferred onto a solid substrate by vertically dipping and withdrawing the substrate through the interface. This process can be repeated to build up multilayered structures with precise control over the thickness and molecular orientation.

The analysis of these ultrathin films is crucial for understanding their structure and properties. A variety of surface-sensitive techniques are employed for this purpose:

Atomic Force Microscopy (AFM): Provides high-resolution topographical images of the film surface, revealing details about molecular packing, domain formation, and the presence of defects.

X-ray Reflectivity: Used to determine the film thickness with sub-nanometer precision, as well as to gain information about the electron density profile perpendicular to the surface, which relates to the molecular orientation.

Infrared Reflection-Absorption Spectroscopy (IRRAS): A powerful tool for probing the chemical composition and molecular orientation within the film. By analyzing the vibrational modes of the hydrocarbon chains and the carboxylate head groups, detailed information about the conformational order and the tilt angle of the molecules with respect to the surface normal can be obtained.

| Analytical Technique | Information Obtained |

| Atomic Force Microscopy (AFM) | Surface topography, molecular packing, domain structure |

| X-ray Reflectivity | Film thickness, electron density profile |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Chemical composition, molecular orientation, conformational order |

Formation and Characterization of Self-Assembled Monolayers (SAMs) on Diverse Substrates

Self-assembled monolayers (SAMs) represent another important strategy for the creation of well-defined organic surfaces. Unlike LB films, which are physically transferred onto a substrate, SAMs are formed by the spontaneous chemisorption of molecules from solution onto a suitable surface. For this compound, the carboxylate head group can serve as a reactive anchor to bind to various oxide or metal surfaces.

The formation of a high-quality SAM is a complex process influenced by several factors, including the nature of the substrate, the solvent, the concentration of the molecule, and the immersion time. The long alkyl chain of this compound plays a crucial role in the self-assembly process, as van der Waals interactions between adjacent chains drive the formation of a densely packed and ordered monolayer.

The characterization of SAMs is essential to confirm their formation and to understand their structural integrity. Common techniques used for this purpose include:

Contact Angle Goniometry: Measures the wettability of the surface, which is highly sensitive to the presence and quality of the monolayer. A hydrophobic surface, indicated by a high water contact angle, is a good indicator of a well-formed SAM of this compound.

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface, confirming the presence of the adsorbed molecules.

Ellipsometry: An optical technique used to measure the thickness of the monolayer with high accuracy.

| Substrate Type | Anchoring Group Interaction |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Carboxylate group forms a coordinate bond with the metal cations on the surface. |

| Noble Metals (e.g., Au, Ag) | While less common for carboxylates, interaction can occur, sometimes facilitated by a linker molecule. |

Phase Behavior and Transition Investigations in Aqueous and Non-Aqueous Systems

The phase behavior of this compound in both aqueous and non-aqueous environments is of fundamental interest for understanding its self-assembly and potential applications. As a long-chain potassium carboxylate, it exhibits complex phase transitions as a function of temperature and concentration.

In aqueous systems, this compound can form various lyotropic liquid crystalline phases. At low concentrations, it may exist as individual molecules or small aggregates. As the concentration increases, it can self-assemble into micelles, which are spherical aggregates with the hydrophobic tails sequestered in the core and the hydrophilic heads exposed to the water. At still higher concentrations, more ordered structures such as hexagonal and lamellar phases can form. The critical micelle concentration (CMC) is a key parameter that defines the onset of micelle formation.

The phase behavior is also strongly influenced by temperature. The Krafft temperature is the temperature above which the solubility of the surfactant increases sharply, allowing for the formation of micelles. Below the Krafft temperature, the surfactant exists predominantly in a crystalline or hydrated solid form.

In non-aqueous systems, the behavior of this compound can be quite different. In nonpolar solvents, it may form reverse micelles, where the polar head groups are in the core and the hydrophobic tails are exposed to the solvent. The phase behavior in different organic solvents will depend on the polarity and nature of the solvent.

The investigation of these phase transitions is typically carried out using techniques such as:

Differential Scanning Calorimetry (DSC): To detect and quantify the enthalpy changes associated with phase transitions.

Polarized Light Microscopy: To visualize the characteristic textures of different liquid crystalline phases.

X-ray Diffraction (XRD): To determine the structure and dimensions of the self-assembled aggregates in different phases.

| Phase Type | Description |

| Micellar | Spherical aggregates in aqueous solution. |

| Hexagonal | Cylindrical micelles packed in a hexagonal lattice. |

| Lamellar | Bilayers of molecules separated by layers of solvent. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of potassium tetracosanoate (B1234217). These techniques offer complementary information regarding the functional groups and the conformational arrangement of the molecule.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the potassium tetracosanoate molecule. The most prominent absorption bands are associated with the carboxylate group (COO⁻) and the long hydrocarbon chain.

The carboxylate anion gives rise to two distinct stretching vibrations: the asymmetric stretching vibration (νₐ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). For metal carboxylates, these bands typically appear in the regions of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively researchgate.net. The precise positions of these bands are sensitive to the nature of the metal cation and the crystalline packing.

The long methylene (B1212753) (-CH₂-) chain of the tetracosanoate moiety is characterized by several vibrational modes:

Asymmetric and Symmetric C-H Stretching: These vibrations occur at approximately 2917 cm⁻¹ and 2845 cm⁻¹, respectively researchgate.net.

CH₂ Scissoring (Bending): This mode is typically observed around 1470–1460 cm⁻¹.

CH₂ Rocking: A series of bands in the 1300–720 cm⁻¹ region can be attributed to rocking and wagging motions of the methylene groups. The band around 720 cm⁻¹ is particularly indicative of a crystalline orthorhombic or monoclinic packing of long hydrocarbon chains.

The methyl (-CH₃) group at the terminus of the hydrocarbon chain also exhibits characteristic vibrations, including asymmetric and symmetric C-H stretching and bending modes, although these may overlap with the more numerous methylene group absorptions.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Asymmetric C-H Stretching | ~2917 | -CH₂- |

| Symmetric C-H Stretching | ~2845 | -CH₂- |

| Asymmetric COO⁻ Stretching | 1650–1540 | Carboxylate |

| CH₂ Scissoring | 1470–1460 | -CH₂- |

| Symmetric COO⁻ Stretching | 1450–1360 | Carboxylate |

Raman spectroscopy provides complementary information to FTIR, particularly regarding the conformational order of the hydrocarbon chain and low-frequency lattice vibrations. The technique is highly sensitive to the polarizability of molecular bonds.

Key Raman-active modes for this compound include:

C-C Stretching: The carbon-carbon stretching vibrations of the hydrocarbon backbone appear in the 1000–1200 cm⁻¹ region. The intensity and position of these bands are indicative of the conformational order (e.g., all-trans configuration) of the alkyl chain.

Longitudinal Accoustic Mode (LAM): In the low-frequency region of the Raman spectrum, a band corresponding to the longitudinal acoustic mode can often be observed for long-chain molecules in a crystalline state. The frequency of the LAM is inversely proportional to the length of the all-trans planar zigzag chain, providing a direct measure of the conformational order.

Studies on related long-chain potassium carboxylates have demonstrated the utility of Raman spectroscopy in characterizing the crystalline packing and phase transitions. The technique can differentiate between different polymorphs and monitor changes in conformational order as a function of temperature. The influence of the potassium cation on the vibrational spectra is generally considered to be less pronounced for the long-chain fatty acid salts compared to salts of shorter-chain acids nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of this compound in both solution and solid states.

In a suitable deuterated solvent, high-resolution ¹H and ¹³C NMR spectroscopy can confirm the structure of the tetracosanoate anion and assess the purity of the sample.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the different types of protons in the molecule. The terminal methyl group (CH₃) typically appears as a triplet at the highest field (lowest ppm value). The methylene groups adjacent to the carboxylate group (α-CH₂) and the terminal methyl group (ω-1 CH₂) will have distinct chemical shifts from the bulk of the methylene groups in the chain, which often appear as a broad multiplet. The chemical shifts are influenced by the solvent used sigmaaldrich.comcarlroth.com.

¹³C NMR: The carbon-13 NMR spectrum provides more detailed information about the carbon backbone. The carboxylate carbon (COO⁻) resonates at a characteristic downfield position. The carbons of the methyl group, the α-methylene, the β-methylene, and the methylene groups near the end of the chain (ω-1, ω-2, ω-3) can often be resolved magritek.com. The majority of the internal methylene carbons resonate in a narrow chemical shift range. The absence of signals from other carbon environments can confirm the high purity of the sample.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Long-Chain Carboxylates

| Carbon Atom | Approximate Chemical Shift (ppm) |

|---|---|

| Carboxylate (COO⁻) | 175–185 |

| α-Methylene (-CH₂COO⁻) | 30–35 |

| Bulk Methylene (-(CH₂)ₙ-) | 28–30 |

| ω-2 Methylene (-CH₂CH₂CH₃) | ~32 |

| ω-1 Methylene (-CH₂CH₃) | ~23 |

Solid-state NMR (ssNMR) spectroscopy is a valuable tool for investigating the structure and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) and High-Power Decoupling are employed to obtain high-resolution spectra of solid samples.

¹³C ssNMR: The ¹³C ssNMR spectrum can distinguish between different crystalline polymorphs of this compound, as the chemical shifts are sensitive to the local electronic environment and molecular packing. Changes in the spectra as a function of temperature can be used to study phase transitions and changes in molecular dynamics.

³⁹K ssNMR: Direct observation of the ³⁹K nucleus by ssNMR can provide information about the coordination environment of the potassium cation within the crystal lattice. The quadrupolar interaction and chemical shift anisotropy of the ³⁹K nucleus are sensitive to the symmetry and nature of the surrounding carboxylate groups and any water of hydration nih.govpascal-man.com. High magnetic fields are often required to obtain well-resolved ³⁹K ssNMR spectra due to the quadrupolar nature of the nucleus nih.gov.

Mass Spectrometry Techniques for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is used to confirm the molecular weight of the tetracosanoate anion and to assess the purity of the potassium salt. Electrospray ionization (ESI) is a common technique for the analysis of ionic compounds like this compound.

In ESI-MS, the sample is introduced as a solution, and the mass spectrometer detects ions in the gas phase. For this compound, the analysis can be performed in both positive and negative ion modes.

Negative Ion Mode: In the negative ion mode, the deprotonated tetracosanoic acid, [CH₃(CH₂)₂₂COO]⁻, would be observed, confirming the mass of the carboxylate anion.

Positive Ion Mode: In the positive ion mode, adducts of the potassium salt with potassium ions, such as [K(CH₃(CH₂)₂₂COOK) + K]⁺, may be detected. The presence of sodium or other alkali metal ion adducts can also be observed if impurities are present spectroscopyonline.com. The isotopic pattern of the detected ions can be used to confirm the elemental composition.

High-resolution mass spectrometry (HRMS) can be used to determine the accurate mass of the ions, which allows for the calculation of the elemental formula and provides a high degree of confidence in the structural assignment and purity assessment.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally labile and non-volatile compounds like this compound without causing fragmentation. researchgate.net This method allows for the determination of the intact molecular ion, providing precise molecular weight information.

In the analysis of this compound, ESI-MS can be operated in both positive and negative ion modes.

Negative Ion Mode (-ESI): In this mode, the most prominent ion observed is the deprotonated molecule, which is the tetracosanoate anion [C₂₄H₄₇O₂]⁻. This occurs through the loss of the potassium ion and a proton from the environment, or directly from the tetracosanoic acid form. The high sensitivity of ESI allows for the detection of this anion with high accuracy.

Positive Ion Mode (+ESI): In positive mode, neutral lipid molecules like fatty acid salts are often detected as adducts with alkali metal ions. spectroscopyonline.com For this compound, the analysis would likely reveal the formation of adducts with sodium [M+Na]⁺ or additional potassium [M+K]⁺ ions, which are often present as trace impurities in samples or solvents. spectroscopyonline.commdpi.com The formation of these adducts is a common phenomenon in ESI-MS and aids in the confirmation of the molecular mass. reddit.com

The precise mass-to-charge (m/z) ratios of these ions are used to confirm the elemental composition of the compound.

Table 1: Predicted m/z Values for this compound in ESI-MS

| Ion Species | Formula | Predicted m/z | Ionization Mode |

|---|---|---|---|

| Tetracosanoate Anion | [C₂₄H₄₇O₂]⁻ | 367.3582 | Negative |

| Potassium Adduct | [C₂₄H₄₇O₂K₂]⁺ | 445.2927 | Positive |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, long-chain fatty acid salts like this compound are non-volatile and thermally unstable, necessitating a chemical modification step known as derivatization prior to analysis. mdpi.comgcms.cz Derivatization increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. gcms.cznih.gov

The most common derivatization methods for fatty acids involve converting the carboxylic acid group into a more volatile ester or silyl ester. researchgate.netrestek.com

Esterification: The potassium salt is first acidified to produce the free fatty acid (tetracosanoic acid), which is then converted into a methyl ester (Fatty Acid Methyl Ester, FAME). This is typically achieved using reagents like boron trifluoride in methanol (B129727) (BF₃-MeOH) or by acidic methanol solutions. mdpi.com

Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. youtube.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. restek.comyoutube.com

Once derivatized, the resulting tetracosanoate ester is injected into the GC-MS system. The compound is separated from other components on the GC column based on its boiling point and polarity before being detected by the mass spectrometer. The mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint for identification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Reagent | Acronym | Derivative Formed |

|---|---|---|

| Boron Trifluoride in Methanol | BF₃-MeOH | Fatty Acid Methyl Ester (FAME) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ester |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) Ester |

X-ray Diffraction and Scattering Methods for Condensed Phase Structure

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Lattice Parameter Determination

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify the crystalline phases of a solid material and determine its crystal structure parameters. For potassium salts of long-chain fatty acids (soaps), PXRD reveals information about the packing of molecules into a repeating three-dimensional lattice. researchgate.net

Potassium soaps typically exhibit a lamellar crystal structure, where layers of carboxylate headgroups are separated by layers of interdigitating or non-interdigitating alkyl chains. The diffraction pattern obtained from PXRD consists of a series of peaks at specific scattering angles (2θ), which are characteristic of the crystal lattice. researchgate.net The positions and intensities of these peaks can be used to determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. researchgate.netnih.gov

For long-chain carboxylates, the PXRD pattern often shows a series of equally spaced low-angle reflections corresponding to the long spacing (d) of the lamellar layers. This long spacing is related to the length of the fatty acid chain. The crystal system for potassium soaps can vary, with orthorhombic and monoclinic systems being common. researchgate.netmaterialsproject.org

Table 3: Illustrative Crystal Lattice Parameters for a Potassium Soap

| Parameter | Description | Example Value (Analogous System) |

|---|---|---|

| a, b, c | Lengths of the unit cell axes (Å) | a = 8.5, b = 10.2, c = 65.1 |

| α, β, γ | Angles between the unit cell axes (°) | α = 90, β = 94.5, γ = 90 |

| Crystal System | The symmetry of the unit cell | Monoclinic |

Note: The values are representative of a long-chain potassium carboxylate and are for illustrative purposes.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Organization and Particle Size Analysis

While PXRD probes atomic-scale crystal structure, Small-Angle X-ray Scattering (SAXS) is a technique used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. wikipedia.org It is particularly useful for characterizing the supramolecular organization of this compound, such as its lamellar structure in the solid state or its aggregation into micelles in solution. spectroscopyonline.comxenocs.com

SAXS measures the elastic scattering of X-rays at very small angles (typically < 5°). malvernpanalytical.com The resulting scattering pattern provides information about the size, shape, and arrangement of nanoscale features. wikipedia.orgyoutube.com

Lamellar Structures: In the solid state or in concentrated solutions, SAXS can precisely measure the lamellar repeat distance (long spacing), which corresponds to the thickness of one bilayer of this compound molecules. researchgate.net The analysis of SAXS profiles can reveal details about the thicknesses of the crystalline and amorphous layers within the lamellar stack. xenocs.com

Micellar Solutions: In dilute aqueous solutions above its critical micelle concentration (CMC), this compound will form micelles. SAXS can determine the average size and shape of these micelles, providing insights into their aggregation number and geometry (e.g., spherical, cylindrical).

The analysis of SAXS data involves fitting the scattering curve to theoretical models to extract quantitative structural parameters.

Thermal Analysis Techniques for Phase Transition and Stability Investigations

Differential Scanning Calorimetry (DSC) for Enthalpic and Entropic Contributions to Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govosti.gov It is used to detect and quantify the energy changes associated with physical and chemical transitions, such as melting, crystallization, and solid-solid phase transitions. linseis.com

For anhydrous potassium soaps like this compound, DSC scans reveal a complex series of thermal events upon heating. acs.org Instead of a single melting point, these compounds exhibit multiple endothermic transitions corresponding to changes from a crystalline solid to various intermediate liquid-crystalline phases (mesophases) before finally becoming an isotropic liquid. researchgate.netacs.org

The DSC thermogram shows peaks corresponding to these transitions. The temperature at the onset or peak of each transition provides the transition temperature (T), while the area under the peak is proportional to the enthalpy change (ΔH) of the transition. iaea.org This enthalpy value reflects the energy required to induce the change in molecular packing and conformational freedom. These thermodynamic parameters are crucial for understanding the stability and phase behavior of the material. The thermal history of the sample can influence the observed transition temperatures and enthalpies. researchgate.net

Table 5: Representative Phase Transition Data for a Long-Chain Potassium Alkanoate from DSC

| Transition Type | Onset Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Description |

|---|---|---|---|

| Crystal to Sub-waxy Phase | ~ 75 | 15.2 | Initial disordering of the crystal lattice |

| Sub-waxy to Waxy Phase | ~ 120 | 8.5 | Increased mobility of the hydrocarbon chains |

| Waxy to Smectic Liquid Crystal | ~ 230 | 20.7 | Formation of a layered liquid-crystalline phase |

Note: These values are based on data for analogous long-chain potassium soaps (e.g., potassium stearate) and serve as an illustration of the expected behavior for this compound. researchgate.netacs.org

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways under Controlled Atmospheres

Thermogravimetric analysis (TGA) is a crucial technique for elucidating the thermal stability and decomposition pathways of materials by monitoring their mass change as a function of temperature in a controlled atmosphere. For this compound, TGA provides insights into its degradation kinetics, the thermal stability of its intermediate products, and the final residual mass. The decomposition process is significantly influenced by the surrounding atmosphere, typically an inert gas like nitrogen or an oxidative environment like air.

Under an inert atmosphere, such as nitrogen or argon, the thermal decomposition of this compound, a long-chain potassium carboxylate, generally proceeds through a multi-stage process. The initial mass loss, if any, at lower temperatures (typically below 200°C) is often attributed to the desorption of physically adsorbed water or the loss of residual solvent from the synthesis process.

The principal decomposition of the anhydrous salt commences at higher temperatures. For long-chain metal soaps, this decomposition often involves the cleavage of the carboxylate group. The primary decomposition products are typically volatile hydrocarbons and the formation of a solid residue. In the case of potassium salts, this residue is predominantly potassium carbonate (K₂CO₃). This stage is characterized by a significant and often rapid mass loss.

At much higher temperatures, the potassium carbonate intermediate may further decompose, although potassium carbonate itself is thermally stable up to its melting point of 891°C. Any further mass loss at very high temperatures would be associated with the volatilization or decomposition of this carbonate.

The following table provides a representative summary of the thermal decomposition stages for a generic long-chain potassium carboxylate, like this compound, under a nitrogen atmosphere, based on typical behavior observed for similar compounds.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species/Reaction |

| Initial Mass Loss | 50 - 150 | Variable (typically low) | Desorption of adsorbed water/solvent |

| Main Decomposition | 350 - 550 | Significant | Formation of volatile hydrocarbons, CO₂, and potassium carbonate |

| Final Residue | > 550 | Minimal further loss | Stable potassium carbonate residue |

Note: The temperature ranges and mass loss percentages are illustrative and can vary based on experimental conditions such as heating rate and sample purity.

In an oxidative atmosphere, such as air, the decomposition pathway is more complex due to the occurrence of oxidation reactions. The initial stages of moisture loss may be similar to those under an inert atmosphere. However, the main decomposition phase will involve both thermal degradation and oxidation of the long hydrocarbon chain. This typically results in a more complex TGA curve with multiple overlapping mass loss steps. The final residue in an oxidative atmosphere is also expected to be potassium carbonate, as the organic portion is combusted. The onset of decomposition in an oxidative atmosphere may occur at a lower temperature compared to an inert atmosphere due to the facilitation of degradation by oxygen.

Detailed research findings on analogous long-chain potassium soaps indicate that the thermal stability is influenced by the chain length of the fatty acid. Generally, an increase in the hydrocarbon chain length can lead to a slight increase in thermal stability. The decomposition kinetics, including the activation energy of the decomposition steps, can be determined from TGA data collected at multiple heating rates using methods such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose models. However, specific kinetic data for this compound is not extensively available in the public literature.

The analysis of the gaseous products evolved during each decomposition stage, often performed by coupling the TGA instrument with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR), would provide definitive identification of the volatile species and a more complete understanding of the decomposition mechanism.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Studies of Molecular Conformation and Electronic Structure

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, such as its most stable three-dimensional shape (conformation) and the distribution of electrons (electronic structure). researchgate.net While specific QM studies on potassium tetracosanoate (B1234217) are scarce, extensive research on similar long-chain alkanes and carboxylic acids allows for well-founded postulations. nih.gov

The tetracosanoate anion consists of a long, flexible 24-carbon alkyl chain and a polar carboxylate head group (-COO⁻). The conformation of the alkyl chain is determined by the rotation around its numerous carbon-carbon single bonds. QM calculations on shorter alkanes show that the all-trans (zigzag) conformation is the most energetically stable state, as it minimizes steric hindrance between adjacent methylene (B1212753) (-CH₂) groups. Any deviation from this, such as a gauche conformer, introduces an energy penalty. For a long chain like tetracosanoate, while the all-trans form is the ground state, thermal energy at room temperature allows for the transient formation of various gauche conformers, leading to a range of flexible chain structures.

The electronic structure is dominated by the negatively charged carboxylate head group. QM calculations reveal that the negative charge is delocalized across the two oxygen atoms, and this group is highly polar and capable of strong electrostatic interactions and hydrogen bonding with protic solvents like water. nih.gov The potassium cation (K⁺) will be electrostatically associated with this carboxylate group. nih.gov Ab initio calculations on ion pairing with small carboxylate anions show that alkali cations have a strong affinity for the COO⁻ group. nih.gov

Table 1: Illustrative Conformational Energy Data for a Long-Chain Carboxylate This table presents representative energy differences for conformations in a long alkyl chain, derived from studies on similar molecules.

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) | Description |

| Anti (trans) | 0.0 | ~180° | Most stable, fully extended chain segment. |

| Gauche | ~0.9 | ~60° | A kink in the chain, higher energy due to steric strain. |

Note: Data is illustrative and based on general values for long-chain alkanes.

Molecular Dynamics (MD) Simulations of Aggregation Processes and Interfacial Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, making them ideal for investigating how surfactant molecules like potassium tetracosanoate aggregate in solution and behave at interfaces (e.g., air-water or oil-water). nih.govbiorxiv.org MD simulations on potassium soaps and other long-chain carboxylates show that these molecules spontaneously self-assemble in aqueous solutions. aip.orgacs.orgrsc.org

Starting from a random distribution in water, the hydrophobic alkyl tails of the tetracosanoate anions seek to minimize their contact with water molecules. This hydrophobic effect drives them to cluster together, while the hydrophilic carboxylate head groups remain exposed to the water. This process leads to the formation of spherical or ellipsoidal aggregates known as micelles. rsc.orgresearchgate.net In these micelles, the alkyl chains form a disordered, liquid-like core, and the carboxylate head groups, along with the potassium counterions, form a charged outer layer. researchgate.net

At an air-water interface, MD simulations predict that this compound molecules will form a monolayer, with their hydrophobic tails pointing towards the air and their hydrophilic heads immersed in the water. researchgate.net This arrangement lowers the surface tension of the water.

Density Functional Theory (DFT) Calculations for Spectroscopic Interpretations and Reactivity Prediction

Density Functional Theory (DFT) is a versatile quantum mechanical method used to predict a wide range of molecular properties with a good balance of accuracy and computational cost. researchgate.net It is particularly useful for interpreting experimental spectra and predicting chemical reactivity. youtube.com

DFT calculations can predict vibrational frequencies, which are essential for interpreting infrared (IR) and Raman spectra. For this compound, DFT can help assign specific peaks in its IR spectrum to the vibrations of its functional groups. For example, the characteristic symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) are sensitive to its chemical environment, including its interaction with the K⁺ ion. researchgate.net Studies on other fatty acid salts have successfully used DFT to correlate calculated vibrational modes with observed spectra. researchgate.net

DFT is also employed to predict reactivity. By calculating the distribution of electron density and the energies of molecular orbitals (specifically the HOMO and LUMO), researchers can identify the most likely sites for chemical reactions. For the tetracosanoate anion, the carboxylate oxygen atoms are the sites of highest electron density, making them nucleophilic and prone to react with electrophiles. DFT calculations on related systems have been used to evaluate reaction pathways and activation energies for processes like esterification or degradation. researchgate.netbenthamdirect.com

Table 2: Predicted Vibrational Frequencies for Carboxylate Group (Illustrative) This table shows typical frequency ranges for the key vibrational modes of a carboxylate group, as can be calculated by DFT.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Asymmetric COO⁻ Stretch | 1550 - 1610 | Stretching of the C-O bonds out of phase. |

| Symmetric COO⁻ Stretch | 1400 - 1450 | Stretching of the C-O bonds in phase. |

| CH₂ Scissoring | 1465 - 1475 | Bending vibration of the methylene groups in the alkyl chain. |

Note: These are general ranges and can be refined by specific DFT calculations for this compound.

Computational Modeling of Self-Assembly Mechanisms and Supramolecular Architectures

Building on MD simulations, computational modeling investigates the principles governing the formation of larger, organized structures from individual molecules. For this compound, this involves understanding how micelles form and how these can further organize into more complex structures, known as supramolecular architectures. mdpi.com

The self-assembly of long-chain carboxylates is a hierarchical process. nih.gov Computational models, including coarse-grained simulations where groups of atoms are treated as single particles, allow for the study of larger systems over longer timescales. mdpi.com These models can show how spherical micelles might transform into cylindrical or worm-like micelles at higher concentrations, or form lamellar bilayer structures, which are characteristic of soaps. uoh.edu.iq The specific architecture formed depends on factors like concentration, temperature, and the presence of other salts, all of which can be systematically varied in computational models. acs.org

These models have shown that the balance of forces—hydrophobic interactions between the tails, electrostatic repulsion between the head groups, and the screening effect of counterions (K⁺)—dictates the size and shape of the resulting aggregates. rsc.orgnih.gov

In Silico Prediction of Complex Physicochemical Interactions in Multicomponent Systems

In silico (computer-based) methods are crucial for predicting how this compound interacts within complex mixtures, such as formulations containing oils, water, and other additives. These predictions are vital in fields like materials science and consumer products.

Using a combination of QM, MD, and other modeling techniques, it is possible to predict the partitioning of this compound between oil and water phases, a key parameter known as the hydrophilic-lipophilic balance (HLB). acs.org MD simulations can model the interface between an oil droplet and water, showing how the surfactant molecules arrange themselves to stabilize an emulsion. mdpi.com

Biochemical and Biotechnological Research Applications Non Clinical Focus

Interaction Mechanisms with Artificial and Model Biological Membranes and Lipid Bilayers

The interaction of potassium tetracosanoate (B1234217) with lipid bilayers is primarily dictated by the properties of its 24-carbon saturated acyl chain. As a component of cellular membranes, its esterified form, in particular, contributes to the structural and functional characteristics of the bilayer.

Research on esters of tetracosanoic acid indicates that their incorporation into lipid bilayers can enhance membrane stability and modulate fluidity. The long, saturated nature of the tetracosanoyl chain allows it to integrate deeply within the hydrophobic core of the membrane. This integration can influence the packing of neighboring phospholipids, potentially increasing the thickness of the bilayer and decreasing its fluidity, leading to more ordered membrane domains.

Advanced techniques using artificial membrane platforms, such as the contact bubble bilayer (CBB) method, have become crucial for dissecting the interplay between specific lipids and membrane-embedded proteins like ion channels. nih.govnih.govfrontiersin.org These systems allow for the creation of asymmetric bilayers with defined lipid compositions, enabling researchers to quantify how individual lipid components affect channel function. nih.govnih.govfrontiersin.org While specific studies focusing solely on the free acid form of tetracosanoate in these systems are limited, the principles derived from studying other lipids suggest that the presence of such a VLCFA could significantly alter the physical properties of the membrane, such as tension and curvature, thereby modulating the activity of embedded proteins like prototypical potassium channels. nih.govfrontiersin.org The ability of tetracosanoic acid-derived compounds to integrate into lipid bilayers is a key aspect of their mechanism of action in various biochemical contexts.

Enzyme Substrate or Inhibitor Studies (in vitro, non-human biological systems)

Tetracosanoic acid is a key metabolite in the synthesis and degradation of very-long-chain fatty acids, making it a subject of interest in enzymology. It serves as both a substrate for specific enzymes and a tool for elucidating their mechanisms.

The metabolism of tetracosanoic acid is tightly regulated by the activity and subcellular location of specific enzymes. A critical step in its metabolic activation is the conversion to its coenzyme A (CoA) derivative, a reaction catalyzed by acyl-CoA ligases. nih.gov Studies have identified a specific lignoceroyl-CoA ligase responsible for this activation. Research comparing this enzyme with the more common palmitoyl-CoA ligase found that while both enzymes are present in organelles like the endoplasmic reticulum and peroxisomes, they are immunologically distinct, suggesting different active sites and substrate specificities. nih.gov

The oxidation of tetracosanoic acid occurs almost exclusively in peroxisomes, highlighting the organelle-specific nature of VLCFA metabolism. nih.gov The synthesis of tetracosanoic acid is carried out by a family of enzymes known as very-long-chain fatty acid elongases (ELOVLs). nih.gov In plants, specific 3-ketoacyl-CoA synthase (KCS) enzymes are responsible for the chain elongation that produces VLCFAs. For instance, in Arabidopsis, KCS17 has been shown to catalyze the elongation of C22 fatty acids to C24 fatty acids. researchgate.net

The table below presents kinetic data for lignoceroyl-CoA ligase activity in different subcellular fractions, demonstrating its primary role in peroxisomes for the subsequent oxidation of tetracosanoic acid.

| Organelle | Specific Activity (nmol/h per mg protein) |

|---|---|

| Mitochondria | 0.32 ± 0.12 |

| Peroxisomes | 0.86 ± 0.12 |

| Endoplasmic Reticulum (Microsomes) | 0.78 ± 0.07 |

Understanding how enzymes recognize and process tetracosanoate is key to understanding its metabolic role. The distinction between lignoceroyl-CoA ligase and palmitoyl-CoA ligase was confirmed through antibody inhibition studies; an antibody against palmitoyl-CoA ligase inhibited the synthesis of lignoceroyl-CoA in mitochondria but not in peroxisomes or the endoplasmic reticulum. nih.gov This provides strong evidence that the molecular recognition events at the active sites of these enzymes are different, allowing them to distinguish between long-chain and very-long-chain fatty acids. nih.gov

General principles of enzyme inhibition offer further insight. Inhibitors can be competitive, binding directly to the active site, or non-competitive, binding to an allosteric site to induce a conformational change that prevents substrate binding. nih.gov The study of how mutations in the substrate-binding pocket of enzymes like lipases can alter their substrate selectivity provides a framework for investigating the specific residues involved in binding tetracosanoate. nih.gov For enzymes that process tetracosanoate, identifying the key amino acid residues within the active site that accommodate the long C24 chain is a critical area of ongoing research.

Role in Cellular Signaling Pathways and Metabolic Regulation (in vitro, non-human cell lines)

Research using non-human cell lines has revealed that tetracosanoic acid and its derivatives can influence critical cellular signaling and metabolic pathways, particularly those related to glucose and lipid metabolism.

Studies utilizing the 3T3-L1 adipocyte cell line, a common in vitro model for adipocytes, have shown that methyl tetracosanoate, a methyl ester of lignoceric acid, exhibits anti-diabetic properties. researchgate.netresearchgate.net It was found to enhance glucose uptake in these cells. researchgate.netmedchemexpress.com Further investigation into the mechanism revealed that methyl tetracosanoate influences key components of the insulin (B600854) signaling pathway. It promoted the phosphorylation of insulin receptor β (IRβ) and phosphatidylinositol 3-kinase (PI3K), events that are crucial for mediating insulin's effects on glucose transport. researchgate.netmedchemexpress.com

In addition to its role in glucose metabolism, the methanolic extract of Costus pictus, from which methyl tetracosanoate was isolated, was also shown to inhibit adipogenesis (the formation of fat cells). researchgate.net This was demonstrated by the downregulation of adipogenic markers such as PPARγ and C/EBPα in 3T3-L1 cells. researchgate.net

Conversely, in a different cellular context, methyl tetracosanoate has been implicated in promoting lipid accumulation. In a study on human liver HepG2 cells, methyl tetracosanoate was identified as one of several hydrophobic organic compounds associated with inducing hepatocellular steatosis (fatty liver). acs.org These findings highlight the context-dependent effects of tetracosanoate derivatives on cellular metabolism.

The table below summarizes the observed effects of methyl tetracosanoate (MT) in different non-human cell line models.

| Cell Line | Compound | Observed Effect | Signaling Pathway/Marker | Reference |

|---|---|---|---|---|

| 3T3-L1 Adipocytes | Methyl Tetracosanoate | Increased glucose uptake | Activation of IRβ and PI3K phosphorylation | researchgate.net |

| 3T3-L1 Adipocytes | Methyl Tetracosanoate | Elevated GLUT4 mRNA expression | Upregulation of glucose transporter gene | medchemexpress.com |

| HepG2 Hepatoma Cells | Methyl Tetracosanoate | Associated with lipid accumulation (steatosis) | Not specified | acs.org |

Biotechnological Production and Biotransformation Pathways Involving Potassium Tetracosanoate

The production and modification of this compound and its acid form are areas of biotechnological interest, leveraging both natural biosynthetic pathways and industrial byproducts.

A significant industrial source of tetracosanoic acid is as a byproduct of lignin (B12514952) production from wood processing. medchemexpress.comebi.ac.uk This provides a potential feedstock for purification and further use.

In the realm of biosynthesis, plants offer a renewable route for production. Research in Arabidopsis thaliana has identified that the enzyme 3-ketoacyl-CoA synthase 17 (KCS17) is required for synthesizing seed coat suberin by elongating C22 fatty acids into C24 fatty acids. researchgate.net This discovery opens avenues for metabolic engineering in plants to potentially overproduce tetracosanoic acid. Furthermore, tetracosanoate has been identified as a natural lipophilic compound in the straws of various cereals, including wheat and rye, suggesting that agricultural waste could be a source for extraction. acs.org

Microalgae are also emerging as a promising platform for producing valuable fatty acids. The fatty acid profile of the microalga Chlorella sorokiniana has been shown to contain methyl tetracosanoate, and its production can be influenced by cultivation conditions such as light intensity and nitrogen availability. mdpi.com This indicates the potential for optimizing microalgal fermentation to enhance yields of specific VLCFAs.

Biotransformation pathways, which use microorganisms or their enzymes to modify chemical compounds, are also relevant. The β-oxidation cycle, central to fatty acid degradation, can be harnessed for bioconversions. nih.govmdpi.com While specific examples for tetracosanoate are not abundant, the general pathways for converting long-chain fatty acids into valuable molecules like flavor-active lactones through controlled β-oxidation and subsequent reactions are well-established in various microorganisms. mdpi.com These principles could potentially be applied to the biotransformation of tetracosanoic acid into novel, high-value chemicals.

Applications in Advanced Materials Science and Engineering

Fundamental Studies in Lubricant and Tribological System Formulations

The utility of metallic soaps as lubricants and thickeners in grease formulations is a well-established practice. conscientiabeam.comcfmot.deijnrd.org Soaps are salts of fatty acids, and their properties are heavily influenced by both the metal cation and the length of the fatty acid chain. conscientiabeam.comquora.com While sodium soaps are known for being firm, potassium soaps are typically softer or even liquid, which makes them suitable for specific applications. conscientiabeam.comijnrd.orgbyjus.com Lithium soaps, by contrast, are often hard and used extensively in greases. ijnrd.orgbyjus.com

Potassium tetracosanoate (B1234217), with its very long C24 alkyl chain, is investigated for its potential role in lubrication. The long hydrocarbon tail provides significant hydrophobicity and van der Waals interactions, which are crucial for forming stable lubricant films. In tribological systems, these long-chain soaps can form organized structures that reduce friction and wear between surfaces. mdpi.com The general principle involves the soap molecules arranging themselves into clusters called micelles when dispersed in a medium; the non-polar tails can interact with greasy or oily surfaces, while the polar heads provide a degree of solubility or dispersibility. quora.com

The performance of a grease formulation is dependent on the thickener and the base oil. google.comresearchgate.net Using different metallic soaps, such as lithium, calcium, or potassium salts, can significantly alter properties like the dropping point, consistency, and thermal resistance of the grease. researchgate.net For instance, studies on beeswax, which contains long-chain fatty esters and acids, have shown that the resulting sodium soaps have better lubricating properties due to lower water solubility and unstable foam, while the potassium soaps are softer. conscientiabeam.com This suggests that Potassium tetracosanoate could be formulated into softer, more specialized lubricating greases. nlgi.org

Table 1: Comparison of General Properties of Alkali Metal Soaps in Lubrication

| Alkali Metal | Typical Consistency | Primary Application in Lubrication |

|---|---|---|

| Sodium (Na) | Firm, Hard | Bar soaps, some greases ijnrd.orgbyjus.com |

| Potassium (K) | Soft, Liquid | Soft soaps, specialized liquid lubricants conscientiabeam.comijnrd.orgbyjus.com |

This table provides a generalized comparison based on common fatty acid chain lengths.

Emulsion and Microemulsion Stabilization Mechanisms and Rheological Properties

Fatty acid salts are classic surfactants, and this compound is no exception. Its amphiphilic nature allows it to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. The long, hydrophobic C24 chain preferentially resides in the oil phase, while the ionic potassium carboxylate head group remains in the aqueous phase, reducing the interfacial tension and preventing droplets from coalescing.

The rheological (flow) properties of emulsions stabilized by fatty acid salts are complex and depend on factors such as concentration, temperature, and the specific molecular structure of the salt. researchgate.netmdpi.com Research on emulsions stabilized by structured lipids has shown that the viscosity of the emulsion often changes in proportion to the length of the fatty acid chains in the lipid molecules; longer chains generally lead to higher viscosity. mdpi.com This indicates that emulsions stabilized with this compound would likely exhibit high viscosity due to its substantial C24 chain.

Development of Smart Materials and Responsive Systems Incorporating Fatty Acid Salts

"Smart materials" are materials that respond to changes in their environment. Fatty acids and their salts are being explored as components of such systems, particularly as phase change materials (PCMs) for thermal energy storage. mdpi.comresearchgate.net PCMs absorb and release large amounts of latent heat at a nearly constant temperature during their phase transition (e.g., solid to liquid). nih.govthermtest.com

Fatty acids are attractive as organic PCMs because they have high latent heat of fusion, exhibit little to no supercooling, are non-toxic, non-corrosive, and chemically stable. researchgate.net Their melting temperatures, which can be tuned by altering the alkyl chain length, often fall in the range suitable for applications like thermal regulation in buildings. nih.gov While specific data for this compound is scarce, tetracosanoic acid itself is a long-chain fatty acid, and such compounds are known to have potential in this area. researchgate.net The incorporation of a potassium salt would modify the melting point and may enhance thermal properties compared to the free fatty acid.

The development of responsive systems can also include self-healing materials. nottingham.ac.uk The principle of self-assembly, inherent to soap molecules, can be harnessed to create materials that can repair damage. For example, some polymer systems incorporate fatty acid salts that can reorganize to mend cracks or ruptures. nottingham.ac.uk

Table 2: General Thermophysical Properties of Fatty Acids as Phase Change Materials (PCMs)

| Property | Typical Range for Fatty Acids | Significance for PCM Application |

|---|---|---|

| Melting Temperature | -23°C to 78°C mdpi.comnih.gov | Determines the operating temperature of the thermal storage system. |

| Latent Heat of Fusion | 100 - 300 J/g nih.gov | High values indicate a large amount of energy stored per unit mass. |

| Thermal Conductivity | Low | A primary challenge, as it affects the rate of heat charge/discharge. researchgate.net |

| Volume Change | Small | Important for the design and integrity of the storage container. researchgate.net |

Bio-inspired Material Design Principles Leveraging Self-Assembly Properties

Nature provides a vast array of examples where molecules self-assemble to create complex, functional structures. The self-organization of fatty acid salts in water to form micelles and other structures is a fundamental bio-inspired principle. quora.com This behavior is driven by the amphiphilic nature of the molecules, which minimizes the unfavorable interaction between the hydrophobic tails and water. researchgate.net

Scientists are leveraging this property to design novel biomimetic materials. mdpi.comnih.gov For instance, the self-assembly of fatty acids can be used to create nanostructured surfaces or drug delivery vehicles. nih.govrsc.org The ability to control the self-assembly by changing conditions like pH, temperature, or concentration makes these systems highly versatile. rsc.org The very long C24 chain of this compound would lead to strong hydrophobic interactions, likely resulting in very stable self-assembled structures.

Bio-inspired design also extends to creating materials that mimic the functionality of natural systems. For example, researchers have designed nanotubular structures inspired by fatty acid-binding proteins that can selectively bind long-chain fatty acids through precise size and shape complementarity. nih.govacs.org This highlights the potential for creating artificial receptors and sensors. Furthermore, the self-lubricating effect of long fatty acid side chains has been used to create bio-inspired elastomers with high resilience. nih.gov The study of how fatty acids self-assemble on surfaces, such as the protective fatty acid monolayer on hair, provides insights for creating novel protective coatings. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for High-Resolution Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like potassium tetracosanoate (B1234217), both liquid and gas chromatography offer powerful, distinct approaches.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like fatty acid salts. For potassium tetracosanoate, reverse-phase HPLC (RP-HPLC) is the most common approach. In this method, the tetracosanoate anion is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18).

The analysis typically involves the following steps:

Sample Preparation : Solid samples are dissolved in an appropriate organic solvent. For complex matrices, a liquid-liquid or solid-phase extraction (SPE) is employed to isolate the lipid fraction and remove interferences.

Derivatization : To enhance UV detection, the carboxylate group of tetracosanoate can be derivatized to form a UV-absorbing or fluorescent ester. This step significantly improves the limit of detection.

Chromatographic Separation : A gradient elution is often used, starting with a more polar mobile phase (e.g., acetonitrile/water) and gradually increasing the proportion of the less polar organic solvent to elute the highly nonpolar long-chain fatty acid. researchgate.net

Detection : Common detectors include the UV-Visible detector (post-derivatization), Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS). mdpi.com LC-MS provides high sensitivity and structural information, confirming the identity of the analyte by its mass-to-charge ratio.

The potassium ion can be analyzed separately using mixed-mode chromatography, which can retain and separate various inorganic cations. sielc.com

Table 8.1: Typical HPLC Parameters for Long-Chain Fatty Acid Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reverse-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and water/buffer (e.g., ammonium acetate) | Elutes compounds from the column. |

| Elution Mode | Gradient | Improves resolution for complex mixtures with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detector | MS, ELSD, CAD, UV (with derivatization) | Quantifies and identifies the separated components. |

| Derivatization Agent | Adamantyl- or naphthyl-based reagents | Enhances detection sensitivity for UV detectors. |

Gas Chromatography (GC) is a highly sensitive and efficient technique for analyzing volatile compounds. longdom.org Since this compound is a non-volatile salt, a crucial derivatization step is required to convert the tetracosanoic acid into a volatile ester, most commonly a fatty acid methyl ester (FAME).

The analytical workflow includes:

Saponification and Esterification : The potassium salt is first hydrolyzed to the free fatty acid, which is then esterified, typically using methanol (B129727) with an acid catalyst (e.g., BF₃, HCl) or a base catalyst (e.g., sodium methoxide), to produce tetracosanoate methyl ester.

GC Separation : The resulting FAME is injected into the GC, where it is vaporized. Separation occurs in a long capillary column (e.g., coated with a polar stationary phase like cyanopropyl polysiloxane) based on the compound's boiling point and interactions with the stationary phase.

Detection : A Flame Ionization Detector (FID) is widely used for quantification due to its high sensitivity and wide linear range for hydrocarbons. For definitive identification, a Mass Spectrometer (MS) is coupled with the GC (GC-MS), which provides a unique mass spectrum for the analyte based on its fragmentation pattern. nih.govabertay.ac.uk

GC-MS is particularly powerful for resolving complex fatty acid profiles and identifying trace components. uah.edu

Table 8.2: Representative GC-MS Conditions for FAME Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Fused-silica capillary column (e.g., DB-23, SP-2560) | Separates volatile derivatives. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Injector Temperature | 250 - 270 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., 150 °C to 240 °C) | Separates FAMEs based on chain length and unsaturation. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides identification (MS) and quantification (FID/MS). |

| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) | Converts non-volatile fatty acids to volatile forms. |

Electrochemical Methods for Sensitive and Selective Detection

Electrochemical sensors offer a promising alternative for the detection of fatty acids due to their high sensitivity, rapid response, and potential for miniaturization. nih.gov Direct electrochemical detection of long-chain saturated fatty acids like tetracosanoate is challenging due to their lack of intrinsic redox activity. However, indirect methods and advanced electrode modifications can be employed.

One approach involves modifying the electrode surface with materials that can interact with the carboxylate group of the fatty acid, leading to a measurable change in an electrical property (e.g., potential, current). For instance, electrodes modified with graphene or carbon nanotubes can enhance the electroactive surface area and facilitate detection. nih.govnih.gov

Another strategy is based on competitive binding. An electrode can be functionalized with a molecule that has a known electrochemical signal. When tetracosanoate is introduced, it can displace the signaling molecule, causing a decrease in the signal that is proportional to the analyte concentration. While less common for saturated fatty acids, this principle is used in some biosensor designs. mdpi.com

Table 8.3: Comparison of Electrochemical Detection Approaches

| Technique | Principle | Advantages | Challenges for Tetracosanoate |

| Voltammetry | Measures current as a function of applied potential. | High sensitivity, rapid analysis. | Tetracosanoate is not naturally redox-active. |

| Potentiometry | Measures potential difference at zero current. | Simple instrumentation. | Requires an ion-selective electrode, difficult for organic anions. |

| Impedance Spectroscopy | Measures the opposition to alternating current. | Can detect binding events at the electrode surface. | Non-specific binding can be an issue. |

Capillary Electrophoresis for High-Resolution Separations of Amphiphilic Molecules

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for charged and amphiphilic molecules like fatty acid anions. mdpi.comresearchgate.net It offers advantages over HPLC and GC, including extremely high separation efficiency, short analysis times, and minimal solvent consumption. rsc.org

Different modes of CE can be used for tetracosanoate analysis: